molecular formula C11H7BrN2O2 B11841274 6-Bromo-[2,3'-bipyridine]-5'-carboxylic acid CAS No. 1346687-01-1

6-Bromo-[2,3'-bipyridine]-5'-carboxylic acid

Cat. No.: B11841274
CAS No.: 1346687-01-1
M. Wt: 279.09 g/mol
InChI Key: MNYHYSYGBOPSIJ-UHFFFAOYSA-N
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Description

6-Bromo-[2,3’-bipyridine]-5’-carboxylic acid is a halogenated bipyridine derivative. Bipyridines are a class of compounds characterized by two pyridine rings connected by a single bond. The bromine atom at the 6-position and the carboxylic acid group at the 5’-position make this compound particularly interesting for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-[2,3’-bipyridine]-5’-carboxylic acid typically involves the bromination of [2,3’-bipyridine]-5’-carboxylic acid. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or copper. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar bromination reactions on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-[2,3’-bipyridine]-5’-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide (DMSO).

    Coupling Reactions: Palladium or nickel catalysts in the presence of bases like potassium carbonate or cesium carbonate in solvents like toluene or dimethylformamide (DMF).

Major Products

    Substitution Products: Depending on the nucleophile used, products can include methoxy, amino, or thiol-substituted bipyridines.

    Coupling Products: Formation of biaryl or heteroaryl bipyridine derivatives.

Scientific Research Applications

6-Bromo-[2,3’-bipyridine]-5’-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-[2,3’-bipyridine]-5’-carboxylic acid largely depends on its role as a ligand. It can coordinate with metal ions to form complexes that can catalyze various chemical reactions. The bromine atom and carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity .

Properties

CAS No.

1346687-01-1

Molecular Formula

C11H7BrN2O2

Molecular Weight

279.09 g/mol

IUPAC Name

5-(6-bromopyridin-2-yl)pyridine-3-carboxylic acid

InChI

InChI=1S/C11H7BrN2O2/c12-10-3-1-2-9(14-10)7-4-8(11(15)16)6-13-5-7/h1-6H,(H,15,16)

InChI Key

MNYHYSYGBOPSIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)Br)C2=CC(=CN=C2)C(=O)O

Origin of Product

United States

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